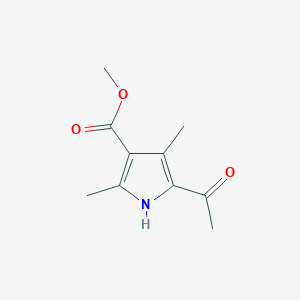

methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

描述

属性

IUPAC Name |

methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-5-8(10(13)14-4)6(2)11-9(5)7(3)12/h11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPUHNBBDLEMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349696 | |

| Record name | methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62264-99-7 | |

| Record name | methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine. For instance, the reaction of 2,5-hexanedione with methylamine under acidic conditions can yield the pyrrole ring.

Introduction of Substituents: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively. The carboxylate group can be introduced via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic conditions.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the pyrrole ring.

科学研究应用

Synthesis of Methyl 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

The synthesis of this compound typically involves several steps, including the Knorr reaction, hydrolysis, and decarboxylation. The process begins with the formation of a pyrrole derivative, which is then subjected to various chemical transformations to yield this compound. The general synthetic route can be summarized as follows:

- Formation of Pyrrole Derivative : Starting materials such as acetyl acetate and ethyl ester undergo cyclization.

- Hydrolysis : The resulting pyrrole derivative is hydrolyzed to form the corresponding carboxylic acid.

- Decarboxylation : This step removes a carboxyl group, leading to the formation of the desired methyl ester.

- Final Esterification : The final step involves esterification to produce this compound.

Biological Activities

This compound exhibits a range of biological activities that make it valuable in pharmaceutical applications:

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against various bacterial and fungal strains. For instance, a series of synthesized derivatives were tested for their in vitro antibacterial and antifungal activities, showing promising results against both Gram-positive and Gram-negative bacteria as well as fungi . The zone of inhibition measured in millimeters indicates the effectiveness of these compounds in inhibiting microbial growth.

| Compound | Antibacterial Activity (mm) | Antifungal Activity (mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 10 |

| 8c | 20 | 14 |

Anti-inflammatory Effects

Pyrrole derivatives are known for their anti-inflammatory properties. This compound has been investigated for its potential to reduce inflammation markers in various models, suggesting its utility in treating inflammatory diseases .

Applications in Drug Development

The unique structural features of this compound make it a suitable candidate for drug development:

Lead Compound for New Antibiotics

Given its antimicrobial properties, this compound can serve as a lead structure for developing new antibiotics aimed at combating resistant bacterial strains.

Anti-cancer Research

Preliminary studies indicate that pyrrole derivatives may exhibit cytotoxic effects on cancer cell lines, opening avenues for research into their use as anti-cancer agents .

Material Science Applications

In addition to its biological applications, this compound is explored for its potential use in material science:

Synthesis of Porphyrins

Pyrroles are key precursors in the synthesis of porphyrins, which are essential components in various industrial applications including catalysis and photodynamic therapy .

Organic Electronics

Due to its electronic properties, this compound may find applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

作用机制

The mechanism of action of methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary but often include binding to active sites or altering protein conformation.

相似化合物的比较

Table 1: Substituent Analysis of Pyrrole Derivatives

Key Observations :

- The acetyl group at position 5 in the target compound enhances electron-withdrawing effects compared to the formyl group in its ethyl ester analog .

- The enone-substituted derivative (C₁₇H₁₇NO₃) exhibits extended conjugation, increasing UV absorption and reactivity in Michael addition reactions .

Spectral and Physicochemical Properties

Table 2: NMR and Mass Spectral Data

生物活性

Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with an acetyl group and a carboxylate moiety. The synthesis typically involves a series of reactions including cyclization, esterification, and condensation, which yield the desired pyrrole derivative. The synthetic pathway often utilizes starting materials such as 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and acetylating agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives.

In Vitro Antimicrobial Studies

A study synthesized a series of related pyrrole compounds and evaluated their antibacterial and antifungal activities against various pathogens. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 12 | Antifungal |

| 8c | 18 | Antibacterial |

| 8d | 10 | Antifungal |

The presence of the heterocyclic ring was noted to enhance the antimicrobial activity, with modifications such as methoxy groups further increasing efficacy .

The mechanism by which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell membranes or inhibits key metabolic pathways within the cells. The interaction with bacterial enzymes or cell wall synthesis pathways may also play a role in its antimicrobial properties .

Case Study: Antibacterial Efficacy Against Resistant Strains

One notable study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Case Study: Anticancer Properties

In addition to antimicrobial activity, preliminary research has suggested that this compound may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate these pathways and assess the compound's efficacy in vivo .

常见问题

Q. What are the common synthetic routes for methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as bromination of vinyl acetate followed by cyclization with ethyl acetoacetate to form pyrrole intermediates. Subsequent formylation or acetylation steps introduce substituents. For example, Vilsmeier-Haack formylation can yield aldehyde derivatives, which are further modified via nucleophilic substitution or esterification (e.g., using methyl chloride for carboxylate formation) . Characterization via H NMR (e.g., δ 12.52 ppm for NH protons in DMSO-) and mass spectrometry (e.g., ESIMS m/z 402.2 for analogous compounds) is critical .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

- Methodological Answer : H NMR analysis identifies substituent environments:

- Acetyl groups resonate at δ ~2.22 ppm (singlet for CH).

- Methyl ester protons appear as a triplet (δ ~1.32 ppm, J=7.2 Hz) and quartet (δ ~4.27 ppm) .

- NH protons in pyrrole rings show broad signals (δ 12.52 ppm) in DMSO- due to hydrogen bonding .

Comparative analysis with synthesized analogs (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) helps resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats).

- Prevent environmental leakage: Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste management .

- Stability data is limited, so store under inert atmospheres (N) at –20°C to prevent degradation .

Advanced Research Questions

Q. How do X-ray crystallography and DFT studies elucidate the electronic structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC data) reveals bond lengths (C–C = 1.50–1.54 Å) and dihedral angles, confirming planarity of the pyrrole ring. DFT calculations (B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), highlighting electron-deficient acetyl groups as reactive sites . Polarizable continuum models (PCM) assess solvation effects on tautomer stability .

Q. What strategies optimize diastereoselectivity in pyrrole derivatives during synthesis?

- Methodological Answer :

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) enhance stereocontrol.

- Solvent polarity adjustments (e.g., THF vs. DMF) and temperature gradients (–78°C to RT) influence transition-state equilibria. For example, ethyl 3-aryl-5-oxopyrrolidine-2-carboxylates achieved 85:15 dr using L-proline catalysts .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-validate NMR/IR data with computational predictions (e.g., Gaussian09 for C chemical shifts).

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For instance, HMBC correlations between NH protons and carbonyl carbons confirm pyrrole tautomerism .

- Compare with structurally characterized analogs (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo derivatives) to identify substituent effects .

Q. What role do substituents play in thermal stability under reaction conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) shows acetyl groups reduce thermal stability (decomposition onset ~150°C) compared to ester derivatives.

- Differential scanning calorimetry (DSC) identifies melting points (e.g., 180–190°C) and phase transitions.

- Substituent electron-withdrawing effects (e.g., acetyl vs. methyl) modulate ring strain and decomposition pathways .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Use Design of Experiments (DoE) to screen parameters: Catalyst loading (e.g., 10 mol% KHSO), solvent (ethanol vs. DCM), and stoichiometry (1.2 equiv acetylating agents).

- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) removes by-products. For example, analogous pyrrolones achieved 75% yield after optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。